Cas no 1010871-55-2 (N-2-(1H-Indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide)
N-2-(1H-Indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide
- STL099532
- ST51065102
- N-(2-(1H-indol-3-yl)ethyl)-3-(4-methyl-7-((2-methylallyl)oxy)-2-oxo-2H-chromen-6-yl)propanamide
- N-(2-indol-3-ylethyl)-3-[4-methyl-7-(2-methylprop-2-enyloxy)-2-oxochromen-6-yl ]propanamide
- N-[2-(1H-indol-3-yl)ethyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide
- CP-1037
- N-2-(1H-Indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide
-
- Inchi: 1S/C27H28N2O4/c1-17(2)16-32-24-14-25-22(18(3)12-27(31)33-25)13-19(24)8-9-26(30)28-11-10-20-15-29-23-7-5-4-6-21(20)23/h4-7,12-15,29H,1,8-11,16H2,2-3H3,(H,28,30)
- InChI Key: PQTVOXMVZGRASB-UHFFFAOYSA-N
- SMILES: O(CC(=C)C)C1=CC2=C(C(C)=CC(=O)O2)C=C1CCC(NCCC1=CNC2C=CC=CC1=2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 763
- XLogP3: 4.7
- Topological Polar Surface Area: 80.4
N-2-(1H-Indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I628003-0.5mg |
N-[2-(1H-Indol-3-yl)ethyl]-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-6-propanamide |
1010871-55-2 | 0.5mg |
$ 315.00 | 2022-06-04 | ||
| TRC | I628003-1mg |
N-[2-(1H-Indol-3-yl)ethyl]-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-6-propanamide |
1010871-55-2 | 1mg |
$724.00 | 2023-05-18 | ||
| TRC | I628003-2.5mg |
N-[2-(1H-Indol-3-yl)ethyl]-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-6-propanamide |
1010871-55-2 | 2.5mg |
$1751.00 | 2023-05-18 | ||
| TRC | I628003-.5mg |
N-[2-(1H-Indol-3-yl)ethyl]-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-6-propanamide |
1010871-55-2 | 5mg |
$385.00 | 2023-05-18 | ||
| TRC | I628003-25mg |
N-[2-(1H-Indol-3-yl)ethyl]-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-6-propanamide |
1010871-55-2 | 25mg |
$ 21000.00 | 2023-09-07 |
N-2-(1H-Indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on N-2-(1H-Indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide
Introduction to N-2-(1H-Indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide (CAS No. 1010871-55-2)
N-2-(1H-indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1010871-55-2, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The intricate molecular framework of this compound, characterized by its indole moiety, benzopyran core, and various functional groups, makes it a subject of intense study for researchers aiming to discover novel therapeutic agents.
The indole ring is a pivotal structural element in this molecule, known for its presence in numerous bioactive natural products and pharmaceuticals. The indole scaffold is particularly noteworthy for its role in modulating various biological pathways, including those involved in neurotransmission, inflammation, and cancer cell proliferation. In the context of N-N2-(1H-indol-3-yl)ethyl-4-methyl7-(2-methyl-2-propen-1-yl)oxy 2-oxo-2H-benzopyran-6-propanamide, the indole group at the 3-position likely contributes to the compound's interactions with biological targets, thereby influencing its pharmacological effects.
The benzopyran core is another critical component of this compound, providing a rigid aromatic system that can enhance binding affinity and selectivity. The presence of a 4-methyl substituent on the benzopyran ring suggests potential steric and electronic modulation, which can be fine-tuned to optimize drug-like properties. Additionally, the 7-position oxygenated group introduces a hydroxyl moiety that can participate in hydrogen bonding interactions, further enhancing the compound's ability to engage with biological receptors.
The terminal amide group in N-N2-(1H-indol3)-ylethyl-4-methyl7-(2-methyl-propen1-yl)oxy-
The terminal amide group in N-N2-(1H-indol3)-ylethyl-4-methyl}
1010871-55-2 (N-2-(1H-Indol-3-yl)ethyl-4-methyl-7-(2-methyl-2-propen-1-yl)oxy-2-oxo-2H-1-benzopyran-6-propanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)